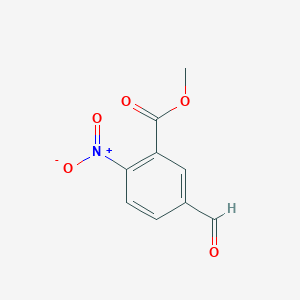

Methyl 5-formyl-2-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

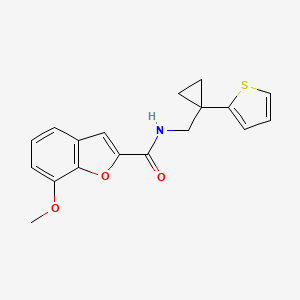

“Methyl 5-formyl-2-nitrobenzoate” is a chemical compound with the molecular formula C9H7NO5 . It has a molecular weight of 209.16 . It is a useful research chemical used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors (TrkA) .

Synthesis Analysis

The synthesis of “Methyl 5-formyl-2-nitrobenzoate” can be achieved from Benzoic acid, 5-(hydroxymethyl)-2-nitro-, methyl ester . An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . This strategy utilizes a high selectivity of substrates and a green nitrating process .Molecular Structure Analysis

The InChI code for “Methyl 5-formyl-2-nitrobenzoate” is 1S/C9H7NO5/c1-15-9(12)8-4-7(10(13)14)3-2-6(8)5-11/h2-5H,1H3 .Chemical Reactions Analysis

The nitration of methyl benzoate, a similar compound, is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis

“Methyl 5-formyl-2-nitrobenzoate” is a solid substance . It has a molecular weight of 209.16 . The storage temperature is in an inert atmosphere, 2-8°C .科学的研究の応用

Synthesis of Antimetabolite Drugs

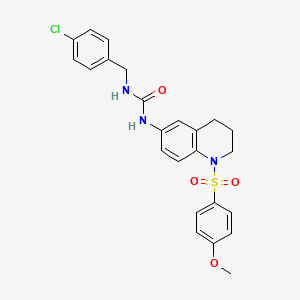

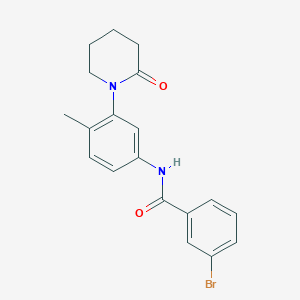

Methyl 5-formyl-2-nitrobenzoate: is a key intermediate in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This compound is crucial for producing raltitrexed , an antimetabolite drug used in cancer chemotherapy. Raltitrexed acts by inhibiting thymidylate synthase, which is essential for DNA synthesis, thereby exerting its anticancer effects.

Green Chemistry Applications

The compound has been involved in the development of a new and environmentally friendly nitration process of methyl 3-methylbenzoate . This process highlights the use of high selectivity of substrates and a green nitrating agent, which simplifies control over the reaction rate and reduces environmental impact.

Neurotrophic Factor Receptor Antagonists

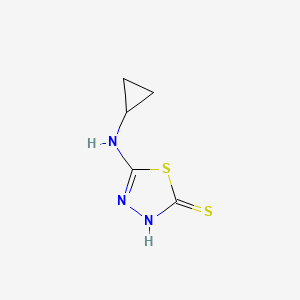

Methyl 5-formyl-2-nitrobenzoate: is used in the preparation of azolecarboxamide compounds or salts thereof, which act as antagonists of neurotrophic factor receptors (TrkA) . These receptors are involved in the survival, development, and function of neurons, and their antagonists can be useful in treating various neurological disorders.

Organic Synthesis of Bioactive Compounds

This chemical serves as a bioactive precursor in the organic synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

Synthesis of PARP Inhibitors

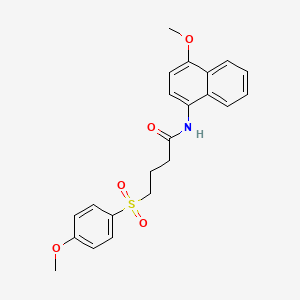

It is also a reagent used in the synthesis of PARP inhibitors . These inhibitors, such as Niraparib , are effective in treating BRCA-1 and -2 mutant tumors. PARP inhibitors work by preventing cancer cells from repairing their DNA, leading to cell death.

Safety and Hazards

作用機序

Target of Action

Methyl 5-formyl-2-nitrobenzoate is a research chemical used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors (TrkA) . The primary target of this compound is the TrkA receptor, which plays a crucial role in the survival and function of certain neurons.

Mode of Action

It is known to interact with its target, the trka receptor, possibly by binding to the receptor and inhibiting its activity . This interaction may result in changes in the downstream signaling pathways associated with the TrkA receptor.

Biochemical Pathways

The biochemical pathways affected by Methyl 5-formyl-2-nitrobenzoate are likely related to the TrkA receptor and its downstream effects. The TrkA receptor is involved in several signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway . These pathways play important roles in neuronal survival, growth, and differentiation.

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of Methyl 5-formyl-2-nitrobenzoate’s action are likely to be related to its antagonistic effect on the TrkA receptor. By inhibiting the activity of this receptor, it may affect neuronal survival, growth, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-formyl-2-nitrobenzoate. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other substances can affect its solubility and therefore its bioavailability and efficacy .

特性

IUPAC Name |

methyl 5-formyl-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEPPMMIJZGITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-formyl-2-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2895571.png)

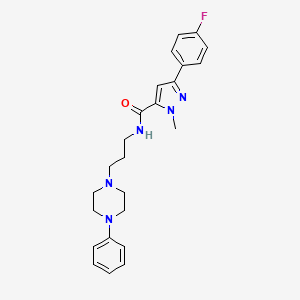

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)

![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)

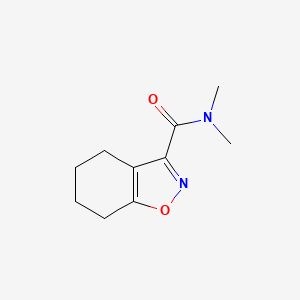

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)